molecular formula C20H19F2N3O2S B2564488 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897481-74-2

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2564488
CAS No.: 897481-74-2
M. Wt: 403.45
InChI Key: YAKSIKIJYMISPM-UHFFFAOYSA-N
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Description

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one ( 897481-74-2) is a high-purity chemical compound offered for research and development applications. This synthetic small molecule features a distinct molecular architecture, integrating a 4,6-difluorobenzothiazole core linked via a piperazine ring to a 3-phenoxypropan-1-one chain . The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, with derivatives frequently exhibiting a range of biological activities and serving as key intermediates in the development of pharmaceuticals and agrochemicals . The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This specific structural combination makes the compound a valuable candidate for investigation in various research fields, including as a building block in organic synthesis, a potential ligand in chemical biology, and a core structure in the development of new materials with unique optical properties. Researchers can utilize this compound to explore structure-activity relationships, particularly around the benzothiazole and piperazine pharmacophores. It is supplied with a guaranteed purity of 90%+ or 95%+, as confirmed by analytical techniques, ensuring consistency and reliability for your experimental results . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheets and handle the material according to laboratory safety protocols.

Properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2S/c21-14-12-16(22)19-17(13-14)28-20(23-19)25-9-7-24(8-10-25)18(26)6-11-27-15-4-2-1-3-5-15/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKSIKIJYMISPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine to form the piperazinyl-benzothiazole intermediate.

    Phenoxypropanone Addition: Finally, the phenoxypropanone moiety is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly solvents can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and phenoxypropanone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzothiazole ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiazole-Piperazine 4,6-Difluoro, phenoxypropanone ~407.5* High lipophilicity (fluorine), flexible linker (piperazine)
11a (Molecules, 2013) Thiazole-Piperazine-Urea 3-Fluorophenyl, hydrazinyl-2-oxoethyl 484.2 Urea backbone for hydrogen bonding
11c (Molecules, 2013) Thiazole-Piperazine-Urea 3-Chloro-4-fluorophenyl 518.1 Halogenated aryl enhances binding affinity
11m (Molecules, 2013) Thiazole-Piperazine-Urea 3,5-Di(trifluoromethyl)phenyl 602.2 Electron-withdrawing CF₃ groups improve stability
Compound d (Pharmacopeial Forum, 2017) Triazolone-Dioxolane-Piperazine 2,4-Dichlorophenyl, triazolylmethyl ~700† Complex heterocyclic system for target specificity

*Estimated based on structural formula.
†Approximate due to complex substituents.

Key Observations:

Benzothiazoles are associated with antitumor activity, whereas thiazole-urea derivatives (e.g., 11a–11o) are often explored as kinase inhibitors .

Substituent Effects: Fluorine atoms in the target compound may enhance membrane permeability compared to chlorine or trifluoromethyl groups in analogs . The phenoxypropanone group lacks the hydrogen-bonding capacity of urea (in 11a–11o), suggesting different binding modes.

Synthetic Feasibility : Compounds like 11a–11o were synthesized in high yields (85–88%) via hydrazine coupling , implying that the target compound could be synthesized using similar piperazine-thiazole conjugation strategies.

Research Findings and Implications

  • Structural Insights : The piperazine linker in the target compound mirrors its role in analogs (e.g., 11a–11o), where it enhances solubility and conformational flexibility for target engagement .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to bulkier chloro or trifluoromethyl groups in analogs, favoring interactions with hydrophobic binding pockets.
  • Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further studies to validate its bioactivity and structural conformation.

Biological Activity

1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one (CAS Number: 897481-74-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on existing research.

The molecular formula of the compound is C20H19F2N3O2SC_{20}H_{19}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 403.45 g/mol. The structure includes a benzothiazole moiety, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step procedures, including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the piperazine or benzothiazole rings depending on the reaction conditions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole demonstrate efficacy against various bacterial and fungal strains. The specific compound's activity against pathogens such as Staphylococcus aureus and Candida albicans has been investigated using disk diffusion methods .

Antitumor Activity

The compound has been explored for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance its antitumor efficacy. For example, related compounds have shown promising results against pancreatic cancer cell lines like Mia PaCa-2 and PANC-1 .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific molecular targets involved in cell signaling pathways may play a crucial role in its pharmacological profile.

Research Findings and Case Studies

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against Staphylococcus aureus and Candida albicans in disk diffusion assays .
Antitumor ActivityShowed inhibition of cell proliferation in various cancer cell lines; modifications improved efficacy .
Mechanism ExplorationPotential interactions with cell signaling pathways; ongoing research needed to elucidate specifics .

Q & A

Q. What in silico tools predict toxicity risks (e.g., hepatotoxicity, mutagenicity)?

  • Methodology : Use ADMET predictors (e.g., SwissADME, ProTox-II). Flag alerts for Ames test (mutagenicity) and cytochrome P450 inhibition. Validate with Ames II assay (TA98/TA100 strains) .

Data Contradiction Analysis

Q. How can discrepancies in antifungal activity between similar derivatives be reconciled?

  • Approach : Re-evaluate MIC values under standardized conditions (pH, inoculum size). Test solubility in assay media (DMSO limits ≤1%). Perform time-kill assays to distinguish static vs. fungicidal effects. Cross-validate with transcriptomic profiling of fungal stress responses .

Q. What factors explain low synthetic yields (e.g., 23%) in certain derivatives?

  • Troubleshooting :
  • Steric hindrance : Replace bulky substituents (e.g., nitro groups) with smaller moieties (e.g., methoxy).
  • Purification : Switch from silica gel to reverse-phase HPLC for polar intermediates.
  • Reaction monitoring : Use TLC/MS to identify side products (e.g., dimerization) .

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